Cas no 116817-13-1 (2-Thiophenepropanamine,N-methyl-g-(1-naphthalenyloxy)-)

2-Thiophenepropanamine,N-methyl-g-(1-naphthalenyloxy)- structure
116817-13-1 structure
Productnaam:2-Thiophenepropanamine,N-methyl-g-(1-naphthalenyloxy)-
CAS-nummer:116817-13-1
MF:C18H19NOS
MW:297.414563417435
CID:169946
PubChem ID:122252

2-Thiophenepropanamine,N-methyl-g-(1-naphthalenyloxy)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Thiophenepropanamine,N-methyl-g-(1-naphthalenyloxy)-
    • (+-)-Duloxetine
    • (?à)-Duloxetine
    • N-Methyl-3-(1-naphthoxy)-3-(2-thienyl)propylamine
    • DTXSID40861238
    • N-methyl-3-(1-naphthyloxy)-3-(2-thienyl) propylamine
    • N-methyl-3-(1-naphthalenyloxy)-3-thiophen-2-yl-1-propanamine
    • 2-Thiophenepropanamine, N-methyl-g-(1-naphthalenyloxy)-, (A+/-)-
    • ()-Duloxetine
    • SCHEMBL3803
    • 2-Thiophenepropanamine, N-methyl-gamma-(1-naphthalenyloxy)-
    • N-methyl-gamma-(1-naphthoxy)-2-thiophene-propylamine
    • AM10870
    • N-methyl-3-(naphthalen-1-yloxy)-3-(2-thienyl)propan-1-amine
    • SCHEMBL10036575
    • N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine
    • N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
    • Racemic Duloxetine
    • AKOS015950841
    • 116539-58-3
    • 116817-13-1
    • (RS)-N-methyl-3-(naphthyloxy)-3-(2-thienyl)propylamine
    • CHEBI:36796
    • SB19317
    • FT-0667812
    • N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-yl-propan-1-amine
    • BCP13463
    • CHEMBL424660
    • FT-0651953
    • racemic N-methyl-3-(1-naphtyloxy)-3-(2-thienyl)-propylamine
    • N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
    • (+)-(S)-N-Methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine monohydrochloride
    • BDBM50136680
    • 2-Thiophenepropanamine, N-methyl-?-(1-naphthalenyloxy)-, (?S)-
    • HMS3393I05
    • A803639
    • N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine
    • L001265
    • FT-0657836
    • PB27521
    • (+/-)-Duloxetine
    • N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
    • Inchi: InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3
    • InChI-sleutel: ZEUITGRIYCTCEM-UHFFFAOYSA-N
    • LACHT: CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Berekende eigenschappen

  • Exacte massa: 297.11900
  • Monoisotopische massa: 297.119
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 6
  • Complexiteit: 312
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 49.5A^2
  • XLogP3: 4.3

Experimentele eigenschappen

  • Dichtheid: 1.158
  • Kookpunt: 466.2°C at 760 mmHg
  • Vlampunt: 235.7°C
  • Brekindex: 1.627
  • PSA: 49.50000
  • LogboekP: 5.23650

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